

# Chemical structure and properties of Innopitant dihydrochloride

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## Compound of Interest

Compound Name: *Innopitant dihydrochloride*

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## Innopitant Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Innopitant is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor.[1][2] Its dihydrochloride salt is the form commonly used in research and development. The NK1 receptor's endogenous ligand, Substance P, is a key mediator in numerous physiological and pathological processes, including pain transmission, inflammation, and emesis.[3][4] By blocking the action of Substance P, Innopitant and other NK1 receptor antagonists hold therapeutic potential for a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and inflammatory disorders.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to **Innopitant dihydrochloride**.

### Chemical Structure and Properties

**Innopitant dihydrochloride** is a synthetic, achiral molecule. Its core structure consists of a central pyridine ring substituted with a 2-methylphenyl group, a 4-methylpiperazin-1-yl moiety, and a carboxamide side chain.

### Chemical Identifiers

Identifier	Value
IUPAC Name	N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide dihydrochloride
Molecular Formula	C <sub>28</sub> H <sub>28</sub> F <sub>6</sub> N <sub>4</sub> O · 2HCl[5]
CAS Number	290297-57-3 (Imnopitant)[2][3]
SMILES	<chem>Cc1ccccc1-c2cc(ncc2C(=O)N(C)Cc3cc(cc(c3)C(F)(F)F)C(F)(F)F)N4CCN(C)CC4.Cl.Cl</chem> [5]
InChIKey	JKPTWBPXULAOMW-UHFFFAOYSA-N[5]

## Physicochemical Properties

Quantitative experimental data on the physicochemical properties of **Imnopitant dihydrochloride** are not readily available in the public domain. The table below summarizes the molecular weights and a computed property for the free base.

Property	Value
Molecular Weight	623.46 g/mol (dihydrochloride salt)[5]
	550.54 g/mol (free base)[2][3]
Monoisotopic Mass	550.21673050 Da (free base)[3]
XlogP (Computed)	5.8 (free base)[3][6]

## Mechanism of Action

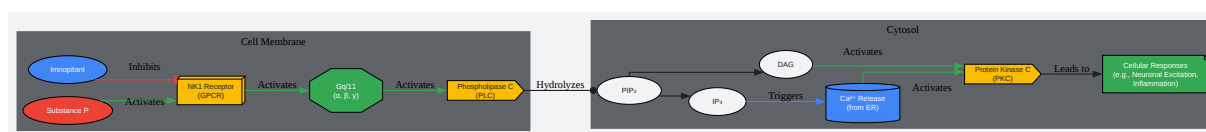
Imnopitant exerts its pharmacological effects by acting as a competitive antagonist at the tachykinin NK1 receptor, which is a G-protein coupled receptor (GPCR).[1][2] The primary endogenous ligand for the NK1 receptor is Substance P.[3]

## NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 family.[1] This activation triggers a cascade of intracellular signaling events:

- **G-Protein Activation:** The activated Gαq subunit dissociates from the Gβγ dimer.
- **Phospholipase C (PLC) Activation:** The Gαq subunit activates phospholipase C (PLC).
- **Second Messenger Production:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
- **Downstream Effects:**
  - IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca<sup>2+</sup>).
  - DAG and elevated Ca<sup>2+</sup> levels synergistically activate Protein Kinase C (PKC).
- **Cellular Response:** Activated PKC phosphorylates various downstream target proteins, leading to a wide range of cellular responses, including neuronal excitation, smooth muscle contraction, vasodilation, and the release of pro-inflammatory mediators.[2]

Imnopitant, by binding to the NK1 receptor, prevents the binding of Substance P, thereby inhibiting the initiation of this signaling cascade.



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Figure 1: Innopitant's inhibitory action on the NK1 receptor signaling pathway.

## Experimental Protocols

This section outlines representative methodologies for the synthesis, analysis, and pharmacological evaluation of **Innopitant dihydrochloride**.

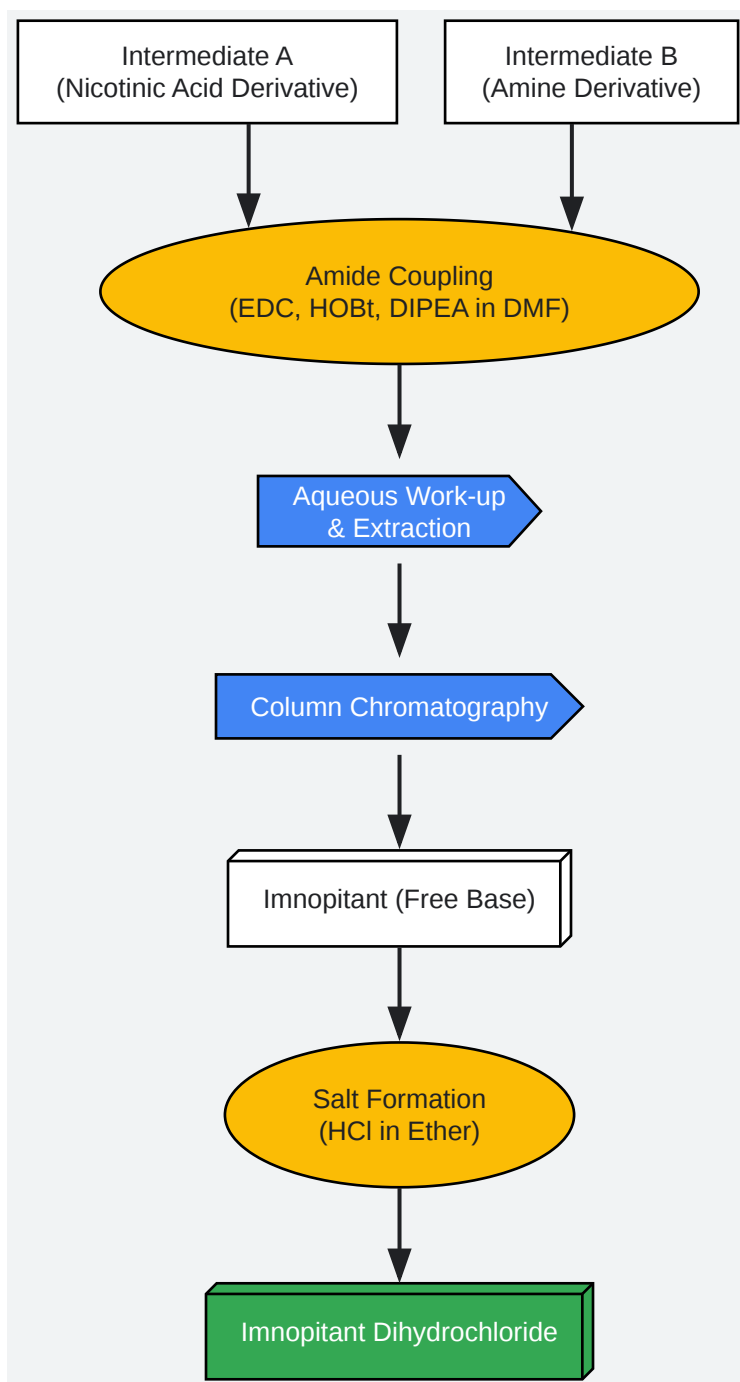
### Synthesis of Innopitant (Illustrative)

A specific, detailed synthesis protocol for Innopitant is not publicly available. However, based on its structure, a plausible multi-step synthesis can be proposed, typical for pyridine-3-carboxamide derivatives. A key step would involve an amide coupling reaction.

Methodology:

- **Amide Bond Formation:** The synthesis would likely culminate in the formation of the central amide bond. This can be achieved by reacting an activated form of 4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)nicotinic acid (Intermediate A) with N-((3,5-bis(trifluoromethyl)phenyl)methyl)methanamine (Intermediate B).
- **Reaction Conditions:**
  - **Solvent:** Anhydrous aprotic solvents such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
  - **Coupling Agents:** Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid.
  - **Base:** A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is added to neutralize the acid formed during the reaction.
  - **Temperature:** The reaction is typically carried out at room temperature.
- **Work-up and Purification:**
  - The reaction mixture is washed sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO<sub>3</sub>), and brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product (Imnopitant free base) is purified by column chromatography on silica gel.
- Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a stoichiometric amount of hydrochloric acid (as a solution in a solvent like isopropanol or ether) is added to precipitate **Imnopitant dihydrochloride**. The salt is then collected by filtration and dried.



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## References

- 1. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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